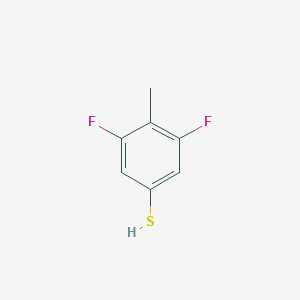

3,5-Difluoro-4-(methyl)thiophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2S/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHNKCWHWUDWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluoro-4-(methyl)thiophenol

CAS Number: 1447123-13-8

This technical guide provides a comprehensive overview of 3,5-Difluoro-4-(methyl)thiophenol, a specialized chemical compound of interest to researchers, scientists, and professionals in drug development. Due to the limited publicly available data for this specific molecule, this guide also includes information on closely related compounds and general experimental protocols that can be adapted for its synthesis and study.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, the following table summarizes its known properties. For context, properties of the related compound, 4-(Methylthio)phenol, are also provided.

| Property | This compound | 4-(Methylthio)phenol |

| CAS Number | 1447123-13-8[1] | 1073-72-9[2][3] |

| Molecular Formula | C₇H₆F₂OS | C₇H₈OS[2][3] |

| Molecular Weight | 176.19 g/mol | 140.20 g/mol [2] |

| IUPAC Name | 3,5-difluoro-4-(methylthio)phenol | 4-(methylsulfanyl)phenol[2] |

| Physical Form | Solid | White or off-white crystalline powder[4] |

| Purity | 97% | Not specified |

| Melting Point | Not available | 84-86 °C |

| Boiling Point | Not available | 153-156 °C at 20 mmHg |

| Solubility | Not available | Soluble in water (9.59 g/L)[4] |

| InChI Key | GDXZYGDCEFCNIM-UHFFFAOYSA-N | QASBCTGZKABPKX-UHFFFAOYSA-N[2][3] |

Synthesis and Experimental Protocols

Conceptual Synthetic Pathway

A plausible synthetic route could start from 3,5-difluorophenol, which is commercially available. The introduction of the methylthio group at the 4-position would be the key step.

A conceptual synthetic pathway for this compound.

General Experimental Protocol: Synthesis of Aryl Methyl Thioethers

This protocol describes a general method for the synthesis of aryl methyl thioethers from aryl halides and can be adapted. A transition-metal-free approach using potassium xanthate (ROCS₂K) as a thiol surrogate has been reported.

Materials:

-

Aryl halide (e.g., a halogenated derivative of 3,5-difluorophenol)

-

Potassium ethyl xanthate (EtOCS₂K)

-

Dimethyl sulfoxide (DMSO)

-

Iodine (I₂) (if starting from a non-activated aryl halide)

-

Dimethylformamide (DMF) (alternative solvent)

Procedure:

-

In a sealed tube, combine the aryl halide (0.5 mmol), potassium ethyl xanthate (1.0 mmol), and DMSO (1.0 mL).

-

If the aryl halide is not sufficiently reactive, an additive like iodine (1.5 mmol) may be required, and a solvent like DMF (3.0 mL) might be preferable.

-

Heat the reaction mixture at a temperature ranging from 100°C to 150°C.

-

Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove the solvent and inorganic salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired aryl methyl thioether.

Workflow for Synthesis and Purification

General workflow for the synthesis and purification of aryl methyl thioethers.

Potential Applications in Drug Development

While there is no specific information on the biological activity or signaling pathway modulation by this compound, the structural motifs present in this molecule are of interest in medicinal chemistry.

-

Fluorine Substitution: The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine can improve metabolic stability, increase binding affinity, and modulate the acidity of nearby functional groups.

-

Thiophenol Moiety: Thiophenols and thioethers are present in various biologically active compounds. They can participate in important biological interactions and serve as scaffolds for further chemical modification. Thiophene derivatives have been reported to possess a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties[5].

-

Potential as an Antimicrobial Agent: The combination of a fluorinated aromatic ring and a thiol-related group suggests potential for antimicrobial applications. For instance, the para-fluoro-thiol reaction has been used to conjugate various thiols to peptides to enhance their antimicrobial potency[6].

Given these characteristics, this compound could be a valuable building block or lead compound in the development of new therapeutic agents.

Safety and Handling

General Hazards of Related Compounds:

-

Phenols: Can be toxic if swallowed, in contact with skin, or if inhaled. They can cause severe skin burns and eye damage[7].

-

Thiophenols: Often have a strong, unpleasant odor. They can be flammable and may cause skin and eye irritation.

Recommended Handling Procedures:

-

Work in a fume hood to avoid inhalation of any potential vapors or dust.

-

Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. Researchers synthesizing this compound would need to perform these analyses for structural confirmation. For reference, the NIST WebBook contains spectral data for the related compound 4-(Methylthio)phenol[3].

This guide provides a summary of the currently available information on this compound. As this is a specialized compound, further research will be necessary to fully elucidate its properties and potential applications. The provided general protocols and data on related compounds offer a starting point for researchers and scientists in their investigations.

References

- 1. 3,5-Difluoro-4-(methythio)phenol | 1447123-13-8 [chemicalbook.com]

- 2. 4-(Methylthio)phenol | C7H8OS | CID 14086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol, 4-(methylthio)- [webbook.nist.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-4-methylthiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and scientifically supported synthetic pathway for 3,5-Difluoro-4-methylthiophenol, a molecule of interest in medicinal chemistry and drug development. Due to the absence of a direct, one-step synthesis in the current literature, this guide details a multi-step approach, beginning with the synthesis of the key intermediate, 3,5-difluoro-4-methylphenol, followed by its conversion to the target thiophenol via the Newman-Kwart rearrangement.

This document presents detailed experimental protocols, quantitative data in structured tables, and logical workflow diagrams to facilitate replication and further investigation by researchers in the field.

Overall Synthetic Strategy

The proposed synthesis is a two-part process. The first part focuses on the construction of the substituted phenolic intermediate, 3,5-difluoro-4-methylphenol. The second part details the conversion of this phenol to the desired 3,5-Difluoro-4-methylthiophenol.

Part 1: Synthesis of 3,5-Difluoro-4-methylphenol

A direct, regioselective methylation of 3,5-difluorophenol at the 4-position is challenging due to the directing effects of the substituents. Therefore, a more robust multi-step synthesis commencing from 3,5-difluoroaniline is proposed.

Experimental Workflow: Synthesis of 3,5-Difluoro-4-methylphenol

Caption: Proposed synthetic route to 3,5-Difluoro-4-methylphenol.

Step 1.1: Synthesis of 1-Bromo-3,5-difluorobenzene from 3,5-Difluoroaniline

This transformation is a standard Sandmeyer reaction. The amino group of 3,5-difluoroaniline is first converted to a diazonium salt, which is then displaced by bromide using a copper(I) bromide catalyst.

Experimental Protocol:

-

A solution of 3,5-difluoroaniline in aqueous hydrobromic acid (HBr) is prepared in a reaction vessel and cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the cooled solution while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate vessel, a solution of copper(I) bromide (CuBr) in HBr is prepared.

-

The cold diazonium salt solution is slowly added to the CuBr solution. Vigorous nitrogen evolution is observed.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then heated to facilitate the complete decomposition of the diazonium salt.

-

The product is isolated by steam distillation or solvent extraction, followed by washing and purification by distillation.

| Parameter | Value/Condition |

| Starting Material | 3,5-Difluoroaniline |

| Reagents | Sodium nitrite, Hydrobromic acid, Copper(I) bromide |

| Solvent | Water |

| Temperature | 0-5 °C (diazotization), RT to 60 °C (Sandmeyer) |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-80% |

Step 1.2: Synthesis of 2-Bromo-4,6-difluorobenzaldehyde

To introduce a methyl group at the desired position, a formylation reaction is first carried out, followed by reduction. The Vilsmeier-Haack reaction is a suitable method for the ortho-formylation of the electron-rich 1-Bromo-3,5-difluorobenzene.

Experimental Protocol:

-

A Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.

-

1-Bromo-3,5-difluorobenzene is added to the pre-formed Vilsmeier reagent.

-

The reaction mixture is heated, typically to 60-80 °C, for several hours.

-

The reaction is quenched by pouring it onto ice, followed by hydrolysis with a base (e.g., sodium acetate or sodium hydroxide) to neutralize the acid.

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed and dried.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

| Parameter | Value/Condition |

| Starting Material | 1-Bromo-3,5-difluorobenzene |

| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |

| Temperature | 0 °C (reagent formation), 60-80 °C (reaction) |

| Reaction Time | 4-8 hours |

| Typical Yield | 60-75% |

Step 1.3: Synthesis of 1-Bromo-3,5-difluoro-2-methylbenzene

The aldehyde group is reduced to a methyl group using the Wolff-Kishner reduction, which is effective for the reduction of carbonyls and is tolerant of the aryl halide.

Experimental Protocol:

-

2-Bromo-4,6-difluorobenzaldehyde, hydrazine hydrate, and a high-boiling point solvent like diethylene glycol are placed in a round-bottom flask fitted with a reflux condenser.

-

Potassium hydroxide (KOH) is added, and the mixture is heated to reflux.

-

Water and excess hydrazine are distilled off, and the reaction temperature is allowed to rise (typically to 180-200 °C) to effect the decomposition of the hydrazone.

-

After cooling, the reaction mixture is diluted with water and extracted with a suitable solvent (e.g., diethyl ether or hexane).

-

The organic extract is washed with dilute acid and water, dried, and the solvent is evaporated.

-

The product is purified by distillation.

| Parameter | Value/Condition |

| Starting Material | 2-Bromo-4,6-difluorobenzaldehyde |

| Reagents | Hydrazine hydrate, Potassium hydroxide |

| Solvent | Diethylene glycol |

| Temperature | 180-200 °C |

| Reaction Time | 3-5 hours |

| Typical Yield | 80-90% |

Step 1.4: Synthesis of 3,5-Difluoro-4-methylphenol

The final step in the synthesis of the key intermediate is the conversion of the aryl bromide to a phenol. This can be achieved through a metal-catalyzed hydroxylation reaction, such as a Buchwald-Hartwig amination adapted for C-O bond formation.

Experimental Protocol:

-

1-Bromo-3,5-difluoro-2-methylbenzene, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., a biarylphosphine like SPhos or XPhos), and a base (e.g., cesium carbonate or potassium phosphate) are combined in a Schlenck tube under an inert atmosphere.

-

A solvent, such as toluene or dioxane, and a hydroxide source (e.g., a metal hydroxide or water with a strong base) are added.

-

The reaction mixture is heated to 80-110 °C for 12-24 hours.

-

After cooling, the reaction is quenched, and the product is extracted.

-

Purification is typically performed by column chromatography.

| Parameter | Value/Condition |

| Starting Material | 1-Bromo-3,5-difluoro-2-methylbenzene |

| Reagents | Palladium catalyst, phosphine ligand, base, hydroxide source |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 65-80% |

Part 2: Synthesis of 3,5-Difluoro-4-methylthiophenol via Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a robust method for converting phenols to thiophenols.[1][2] It proceeds in three stages: formation of an O-aryl thiocarbamate, thermal rearrangement to an S-aryl thiocarbamate, and subsequent hydrolysis. The presence of electron-withdrawing fluorine atoms on the aromatic ring is known to facilitate the key thermal rearrangement step.[3][4]

Signaling Pathway: The Newman-Kwart Rearrangement

Caption: Reaction pathway for the synthesis of the target thiophenol.

Step 2.1: Synthesis of O-(3,5-Difluoro-4-methylphenyl) dimethylthiocarbamate

Experimental Protocol:

-

To a solution of 3,5-difluoro-4-methylphenol in a suitable solvent (e.g., DMF or acetonitrile), a base such as sodium hydride or a strong tertiary amine is added to form the phenoxide.

-

Dimethylthiocarbamoyl chloride is added to the solution, and the mixture is stirred, often with gentle heating (e.g., 50-60 °C), for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is poured into water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude O-aryl thiocarbamate, which can be purified by crystallization or chromatography.

| Parameter | Value/Condition |

| Starting Material | 3,5-Difluoro-4-methylphenol |

| Reagents | Dimethylthiocarbamoyl chloride, Base (e.g., NaH) |

| Solvent | DMF or Acetonitrile |

| Temperature | 50-60 °C |

| Reaction Time | 2-6 hours |

| Typical Yield | 85-95% |

Step 2.2: Thermal Rearrangement to S-(3,5-Difluoro-4-methylphenyl) dimethylthiocarbamate

This is the key intramolecular rearrangement step. It typically requires high temperatures.

Experimental Protocol:

-

The O-(3,5-Difluoro-4-methylphenyl) dimethylthiocarbamate is heated, either neat or in a high-boiling point solvent (e.g., diphenyl ether), to a temperature in the range of 220-280 °C.[2][5]

-

The reaction is maintained at this temperature for a period of 30 minutes to several hours, depending on the substrate. The progress can be monitored by TLC or HPLC.

-

After cooling, the product S-aryl thiocarbamate can be purified, or the crude material can be taken directly to the hydrolysis step.

| Parameter | Value/Condition |

| Starting Material | O-(3,5-Difluoro-4-methylphenyl) dimethylthiocarbamate |

| Solvent | Neat or high-boiling solvent (e.g., diphenyl ether) |

| Temperature | 220-280 °C |

| Reaction Time | 0.5-3 hours |

| Typical Yield | >90% (conversion) |

Step 2.3: Hydrolysis to 3,5-Difluoro-4-methylthiophenol

The final step is the cleavage of the thiocarbamate to yield the desired thiophenol.

Experimental Protocol:

-

The crude or purified S-(3,5-Difluoro-4-methylphenyl) dimethylthiocarbamate is dissolved in a mixture of an alcohol (e.g., methanol or ethylene glycol) and a concentrated aqueous solution of a strong base, typically potassium hydroxide.[5]

-

The mixture is heated to reflux for several hours. The hydrolysis should be conducted in a fume hood due to the evolution of dimethylamine.[5]

-

After cooling, the reaction mixture is poured onto ice and acidified with a mineral acid (e.g., HCl) to a pH of 1-2.

-

The thiophenol product is then extracted with an organic solvent (e.g., diethyl ether).

-

The organic extract is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 3,5-Difluoro-4-methylthiophenol.

-

Further purification can be achieved by distillation or column chromatography.

| Parameter | Value/Condition |

| Starting Material | S-(3,5-Difluoro-4-methylphenyl) dimethylthiocarbamate |

| Reagents | Potassium hydroxide |

| Solvent | Methanol or Ethylene glycol / Water |

| Temperature | Reflux |

| Reaction Time | 1-4 hours |

| Typical Yield | 80-95% |

Conclusion

References

In-depth Technical Guide: Chemical Properties of 3,5-Difluorothiophenol

Introduction

3,5-Difluorothiophenol is an organosulfur compound and a fluorinated analog of thiophenol. The presence of two fluorine atoms on the benzene ring significantly influences its physicochemical properties and reactivity. Thiophenols, in general, are important intermediates in organic synthesis and have applications in medicinal chemistry and materials science. The fluorine substituents in 3,5-difluorothiophenol can enhance metabolic stability and binding affinity to biological targets, making it a valuable building block in drug discovery.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 3,5-Difluorothiophenol.

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₂S | |

| Molecular Weight | 146.16 g/mol | |

| Physical Form | Solid | |

| InChI | 1S/C6H4F2S/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |

| InChI Key | LFYVNHDFVIPZHV-UHFFFAOYSA-N | |

| SMILES String | Fc1cc(F)cc(S)c1 | |

| CAS Number | 2713-34-0 (related compound 3,5-Difluorophenol) |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3,5-Difluorothiophenol was not found in the initial search, a general and common method for the preparation of thiophenols is the reduction of the corresponding benzenesulfonyl chloride. A plausible synthetic route for 3,5-difluorothiophenol would start from 3,5-difluoroaniline.

General Synthesis of Substituted Thiophenols:

A common route for synthesizing thiophenols involves the reduction of benzenesulfonyl chlorides. The general steps are outlined below:

-

Diazotization of the corresponding aniline: The starting aniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form a diazonium salt.

-

Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst (Sandmeyer reaction) to yield the benzenesulfonyl chloride.

-

Reduction: The benzenesulfonyl chloride is reduced to the corresponding thiophenol. Common reducing agents for this step include zinc dust in an acidic medium or a milder reducing agent like triphenylphosphine.

A patent for the preparation of various thiophenols describes a method involving the reaction of a substituted benzenesulfonamide with potassium formate at elevated temperatures, followed by acidification to yield the thiophenol[1].

Illustrative Experimental Workflow for Thiophenol Synthesis and Characterization

Caption: A generalized workflow for the synthesis and structural confirmation of a substituted thiophenol.

Reactivity and Potential Signaling Pathways

Thiophenols exhibit a rich and diverse reactivity, primarily centered around the nucleophilic and acidic nature of the thiol group. The fluorine atoms in 3,5-difluorothiophenol are expected to increase the acidity of the thiol proton compared to unsubstituted thiophenol due to their electron-withdrawing inductive effects[2].

Key Reactions of Thiophenols:

-

Acidity and Thiophenolate Formation: Thiophenols are more acidic than their corresponding phenols. They readily deprotonate in the presence of a base to form highly nucleophilic thiophenolate anions[2].

-

Alkylation: The resulting thiophenolate is an excellent nucleophile and can be readily alkylated by reaction with alkyl halides to form thioethers (sulfides)[2].

-

Oxidation: Thiophenols can be oxidized under mild conditions to form disulfides. This reaction is often reversible, and the disulfide can be reduced back to the thiol.

-

Michael Addition: Thiophenols can participate in Michael additions to α,β-unsaturated carbonyl compounds.

No specific signaling pathways involving 3,5-difluorothiophenol have been reported. However, due to the structural analogy with other thiophenols and fluorinated aromatic compounds, it could potentially interact with various biological targets. The thiol group can act as a nucleophile or a ligand for metal ions in metalloenzymes. The fluorinated benzene ring can participate in various non-covalent interactions, such as dipole-dipole and hydrophobic interactions, within protein binding pockets.

General Reactivity of Thiophenols

Caption: A diagram illustrating the principal chemical reactions of the thiophenol functional group.

Safety and Handling

Based on the safety information for 3,5-difluorothiophenol, it is classified as Acute Toxicity, Oral (Category 4) with the hazard statement H302 (Harmful if swallowed). General safety precautions for handling thiophenols should be observed. These compounds often have a strong, unpleasant odor. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

While specific experimental data for 3,5-Difluoro-4-(methyl)thiophenol remains elusive, this guide provides a detailed overview of the closely related and commercially available compound, 3,5-Difluorothiophenol. The information on its chemical properties, general synthetic approaches, and expected reactivity serves as a valuable resource for researchers in organic synthesis and drug discovery. The presence of fluorine atoms is known to impart unique properties to organic molecules, and further investigation into the synthesis and biological activity of fluorinated thiophenols like 3,5-difluorothiophenol is warranted.

References

An In-depth Technical Guide to 3,5-Difluoro-4-(methyl)thiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a putative synthesis pathway for 3,5-Difluoro-4-(methyl)thiophenol. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related analogs to provide a predictive profile for researchers. This guide is intended to serve as a foundational resource for professionals in drug development and chemical research, offering insights into the potential characteristics and synthesis of this fluorinated aromatic thiol. All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams.

Introduction

This compound is an organofluorine compound featuring a benzene ring substituted with two fluorine atoms, a methyl group, and a thiol group. The presence of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules, including metabolic stability, binding affinity, and lipophilicity. Thiophenol derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. This guide aims to provide a detailed technical overview of this compound to facilitate its use in research and development.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a central benzene ring. The fluorine atoms are located at positions 3 and 5, the methyl group at position 4, and the thiol group at position 1.

Molecular Structure Diagram

Caption: Molecular Structure of this compound.

Physicochemical Properties

| Property | Predicted Value | Reference Compound(s) |

| Molecular Formula | C₇H₆F₂S | - |

| Molecular Weight | 160.19 g/mol | - |

| Appearance | Colorless to light yellow solid or liquid | 3,5-difluorothiophenol (solid), 4-methylthiophenol (solid)[1] |

| Melting Point | 30-50 °C | 4-methylthiophenol (40-43 °C)[1] |

| Boiling Point | 180-200 °C | 4-methylthiophenol (195 °C)[1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), insoluble in water | General thiophenol properties |

Putative Synthesis Protocol

A plausible synthetic route to this compound can be adapted from general methods for thiophenol synthesis, such as the reduction of a corresponding sulfonyl chloride.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Step 1: Diazotization of 3,5-Difluoro-4-methylaniline

-

Dissolve 3,5-Difluoro-4-methylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Conversion to 3,5-Difluoro-4-methylbenzenesulfonyl chloride

-

Prepare a solution of sulfur dioxide in acetic acid and bubble it through the diazonium salt solution in the presence of a copper(II) chloride catalyst.

-

The reaction is typically exothermic and should be controlled by cooling.

-

After the reaction is complete, the sulfonyl chloride can be extracted with an organic solvent.

Step 3: Reduction to this compound

-

To a mixture of zinc dust and dilute sulfuric acid, slowly add the 3,5-Difluoro-4-methylbenzenesulfonyl chloride solution.

-

The reduction is usually carried out at room temperature and may require several hours.

-

Upon completion, the product can be isolated by extraction with an organic solvent, followed by washing and drying.

-

Purification can be achieved by distillation or chromatography.

Spectroscopic Data (Predicted)

No specific spectroscopic data for this compound has been found in the literature. The following are predicted key signals based on the analysis of similar structures.

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons (2H, singlet or narrow multiplet).- Methyl protons (3H, singlet).- Thiol proton (1H, broad singlet). |

| ¹³C NMR | - Aromatic carbons (signals between 100-160 ppm, with C-F couplings).- Methyl carbon (signal around 15-25 ppm). |

| ¹⁹F NMR | - A single resonance for the two equivalent fluorine atoms. |

| IR (Infrared) | - S-H stretching (around 2550 cm⁻¹).- C-F stretching (around 1100-1300 cm⁻¹).- Aromatic C-H and C=C stretching. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 160.19. |

Applications in Research and Development

While specific applications for this compound are not documented, its structural motifs suggest potential utility in several areas:

-

Medicinal Chemistry: The introduction of fluorine atoms can enhance metabolic stability and binding affinity of drug candidates. The thiophenol moiety can serve as a handle for further chemical modifications or as a pharmacophore itself.

-

Agrochemicals: Many pesticides and herbicides contain fluorinated aromatic rings.

-

Materials Science: Thiophenols are used in the synthesis of polymers and as capping agents for nanoparticles.

Safety and Handling

Detailed safety information for this compound is not available. However, based on related thiophenol compounds, it should be handled with care.

| Hazard Category | Precautionary Measures | Reference Compound(s) |

| Toxicity | Assumed to be toxic if swallowed, inhaled, or absorbed through the skin. | 3,5-difluorothiophenol (Acute Tox. 4 Oral) |

| Irritation | May cause skin and eye irritation. | General thiophenol properties |

| Handling | Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). | Standard laboratory practice |

| Storage | Store in a cool, dry, and well-ventilated area away from oxidizing agents. | General chemical storage guidelines |

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This technical guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic approach based on the current chemical literature for analogous compounds. It is hoped that this document will spur further experimental investigation into the synthesis, characterization, and potential applications of this and other novel fluorinated thiophenols. Researchers should exercise caution and perform small-scale trials to validate and optimize the proposed synthetic protocols.

References

A Technical Prospectus on 3,5-Difluoro-4-methylbenzenethiol: Properties, Proposed Synthesis, and Experimental Workflow

IUPAC Name: 3,5-Difluoro-4-methylbenzenethiol

This technical guide addresses the chemical compound 3,5-Difluoro-4-methylbenzenethiol. An extensive search of scientific literature and chemical databases indicates that this compound is not well-documented. There is no publicly available experimental data regarding its physicochemical properties, synthesis, or applications in research and drug development.

Consequently, this document serves as a technical prospectus. It provides data on a structurally related compound, 3-Fluoro-4-methylbenzenethiol , to offer a baseline for potential properties. Furthermore, it outlines a detailed, chemically sound, yet hypothetical, experimental protocol for the synthesis of 3,5-Difluoro-4-methylbenzenethiol based on established chemical transformations.

Data on Structurally Related Compound: 3-Fluoro-4-methylbenzenethiol

For comparative purposes, the known properties of the mono-fluorinated analogue, 3-Fluoro-4-methylbenzenethiol (CAS No. 64359-35-9), are summarized below. These values may serve as a useful estimation for the target compound.

| Property | Value | Reference |

| Identifier | ||

| CAS Number | 64359-35-9 | [1] |

| Chemical Formula | C₇H₇FS | [1] |

| Molecular Weight | 142.19 g/mol | [1] |

| Physical Properties | ||

| Boiling Point | 195 °C | [1] |

| Density | 1.16 g/cm³ | [1] |

| Flash Point | 70.6 °C | [1] |

| Computed Properties | ||

| XLogP3 | 2.42 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Proposed Synthesis of 3,5-Difluoro-4-methylbenzenethiol

The logical and most direct synthetic route to the target compound is via a Sandmeyer-type reaction, starting from the commercially available precursor, 3,5-Difluoro-4-methylaniline (CAS No. 878285-13-3). This well-established reaction sequence allows for the conversion of an aryl amine to an aryl thiol through a diazonium salt intermediate.

The proposed two-step synthesis is visualized in the workflow diagram below.

Detailed Hypothetical Experimental Protocol

Objective: To synthesize 3,5-Difluoro-4-methylbenzenethiol from 3,5-Difluoro-4-methylaniline.

Materials:

-

3,5-Difluoro-4-methylaniline (CAS: 878285-13-3)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium ethyl xanthate (KEX)

-

Sodium hydroxide (NaOH)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice

Step 1: Diazotization of 3,5-Difluoro-4-methylaniline

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of concentrated hydrochloric acid in deionized water.

-

Dissolve a known quantity (e.g., 0.1 mol) of 3,5-Difluoro-4-methylaniline in the acidic solution.

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.

-

Separately, prepare a solution of sodium nitrite (e.g., 0.105 mol) in cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature does not exceed 5 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, continue stirring the resulting solution of 3,5-Difluoro-4-methylbenzenediazonium chloride in the ice bath for an additional 30 minutes. This solution should be used immediately in the next step.

Step 2: Thiolation and Hydrolysis

-

In a separate, larger flask, dissolve potassium ethyl xanthate (e.g., 0.12 mol) in a minimal amount of water and heat the solution to 50-60 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm potassium ethyl xanthate solution. Vigorous evolution of nitrogen gas is expected. Control the rate of addition to manage the effervescence.

-

After the addition is complete, continue to stir the mixture at 60 °C for 1-2 hours until gas evolution ceases. This forms the xanthate ester intermediate.

-

Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (e.g., 0.5 mol) and heat the mixture to reflux for 3-4 hours to hydrolyze the ester.

-

After cooling, transfer the mixture to a separatory funnel. The aqueous layer contains the sodium salt of the target thiophenol.

-

Wash the aqueous layer with diethyl ether to remove any non-polar impurities.

-

Carefully acidify the aqueous layer with cold, concentrated HCl until it is strongly acidic (pH ~1-2). The thiophenol should precipitate or form an oil.

-

Extract the product into diethyl ether (3x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3,5-Difluoro-4-methylbenzenethiol.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Logical Framework for Investigation

The approach detailed in this document is predicated on the absence of existing data for the target compound. This logic necessitates a theoretical approach, combining data from known analogues with established, reliable synthetic methodologies to propose a viable pathway for its creation and subsequent study.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluoro-4-(methyl)thiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-4-(methyl)thiophenol is a fluorinated aromatic thiol of interest in medicinal chemistry and materials science. This technical guide provides a summary of its core physical properties. Due to the limited availability of direct experimental data for this specific isomer, this document also presents data for structurally related compounds to offer a comparative context for researchers. This guide also outlines a general experimental protocol for the characterization of such compounds and a proposed synthetic pathway.

Core Physical Properties

| Property | This compound (Predicted/Analogous) | 3-Fluoro-4-methylbenzenethiol | 3,4-Difluorothiophenol | 3,5-Difluorothiophenol | 4-Methylbenzenethiol |

| Molecular Formula | C₇H₆F₂S | C₇H₇FS[1] | C₆H₄F₂S | C₆H₄F₂S | C₇H₈S[2] |

| Molecular Weight | 160.19 g/mol | 142.19 g/mol [1] | 146.16 g/mol | 146.16 g/mol | 124.20 g/mol |

| Melting Point | Data not available | Data not available | Data not available | Solid | 41-44 °C[2] |

| Boiling Point | Data not available | 195 °C[1] | 169-170 °C | Data not available | 195 °C |

| Density | Data not available | 1.16 g/cm³[1] | 1.323 g/mL at 25 °C | Data not available | Data not available |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ether) and have low solubility in water. | Data not available | Data not available | Data not available | Insoluble in water; soluble in alcohol and ether.[2] |

| CAS Number | Data not available | 64359-35-9[1] | 60811-24-7 | Data not available | 106-45-6[2] |

Experimental Protocols

Specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature. However, standard methodologies for characterizing similar small molecules would be employed.

Determination of Melting Point

A calibrated digital melting point apparatus would be used. A small, crystalline sample of the purified compound would be packed into a capillary tube and heated at a controlled rate. The melting point range would be recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.

Determination of Boiling Point

For non-volatile liquids, the boiling point would be determined at atmospheric pressure using standard distillation apparatus. For higher boiling point compounds or to prevent decomposition, vacuum distillation would be employed, and the boiling point would be reported at a specific pressure.

Determination of Density

The density of a liquid sample would be determined using a calibrated pycnometer or a digital density meter at a specified temperature, typically 25 °C.

Determination of Solubility

Qualitative solubility would be assessed by adding a small amount of the compound to various solvents (e.g., water, ethanol, diethyl ether, dichloromethane, dimethyl sulfoxide) at room temperature and observing for dissolution. Quantitative solubility could be determined by preparing a saturated solution, followed by quantification of the dissolved solute using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Synthetic Workflow

Caption: Proposed synthesis of this compound.

Signaling Pathways

Currently, there is no information available in the scientific literature detailing the specific involvement of this compound in any biological signaling pathways. The reactivity of the thiol group suggests potential interactions with biological electrophiles and metal centers within enzymes, but any such roles are speculative and would require dedicated investigation.

Conclusion

This technical guide provides an overview of the known and predicted physical properties of this compound. The significant data gap for this specific isomer underscores the need for further experimental characterization to support its potential applications in research and development. The provided data for related isomers and the general experimental protocols offer a foundational framework for researchers embarking on the study of this and similar fluorinated thiophenol derivatives.

References

An In-depth Technical Guide on the Determination of 3,5-Difluoro-4-(methyl)thiophenol Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

As of the latest literature review, specific quantitative solubility data for 3,5-Difluoro-4-(methyl)thiophenol has not been published. Researchers are encouraged to use the following table to record their experimentally determined solubility data in various solvents at different temperatures.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |

| Water (pH 7.0) | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| Acetonitrile | 25 | |||

| Dichloromethane | 25 | |||

| User Defined | ||||

| User Defined |

Experimental Protocols

The following is a detailed protocol for determining the equilibrium solubility of a compound like this compound, adapted from general guidelines for active pharmaceutical ingredients.[1]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Calibrated analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.[1]

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined by preliminary experiments, ensuring that the concentration of the dissolved solid does not change with further incubation time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. Centrifugation prior to filtration can also be employed to aid in the separation of the solid and liquid phases.[1]

-

-

Sample Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or GC. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The resulting concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

-

Analytical Method Considerations: The choice of analytical method is critical for accurate solubility determination. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of thiophenol derivatives, often involving a derivatization step such as methylation to improve volatility and chromatographic performance.[2] Liquid chromatography coupled with mass spectrometry (LC-MS) is also a widely used and highly sensitive method for the quantification of organic molecules in solution.[3]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

Caption: Workflow for Experimental Solubility Determination.

Caption: General Synthesis Pathway for Thiophenols.[4]

References

Navigating the Landscape of Fluorinated Thiophenols: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the precise selection of chemical building blocks is paramount to successful discovery and development. This guide addresses the commercial availability and technical specifications of 3,5-Difluoro-4-(methyl)thiophenol and its closely related, commercially available analogs. While a direct commercial source for this compound is not readily identifiable, this document provides a comprehensive overview of structurally similar compounds, offering valuable alternatives for research and synthesis.

Executive Summary

Extensive searches for commercial suppliers of this compound have not yielded any readily available sources for this specific molecule. This suggests that the compound is likely not a stock chemical and would require custom synthesis. However, several fluorinated and methylated thiophenol analogs are commercially available and may serve as suitable starting points or substitutes in various research applications. This guide focuses on the technical data for these commercially accessible alternatives, primarily 3,5-Difluorothiophenol , to aid researchers in their procurement and experimental design.

Commercially Available Analogs of this compound

The most relevant and readily available analog is 3,5-Difluorothiophenol. Below is a summary of its key physical and chemical properties, compiled from various suppliers.

Table 1: Physicochemical Properties of 3,5-Difluorothiophenol

| Property | Value | Source |

| Molecular Formula | C₆H₄F₂S | |

| Molecular Weight | 146.16 g/mol | |

| CAS Number | 99389-26-1 | [1] |

| Appearance | Solid | |

| InChI Key | LFYVNHDFVIPZHV-UHFFFAOYSA-N | |

| SMILES String | Fc1cc(F)cc(S)c1 |

Table 2: Supplier-Specific Data for 3,5-Difluorothiophenol

| Supplier | Product Number | Purity | Notes |

| Sigma-Aldrich | CDS003868 | Not specified | Sold under the "AldrichCPR" brand for early discovery research. The buyer is responsible for confirming purity as analytical data is not collected by the supplier. |

| BLDpharm | BD138435 | 95% |

Note: Availability and specifications are subject to change. Please consult the supplier's website for the most current information.

Safety and Handling

Proper handling of fluorinated organic compounds is crucial. The following table summarizes the available safety information for 3,5-Difluorothiophenol.

Table 3: Safety Information for 3,5-Difluorothiophenol

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed |

This information is based on available data and may not be exhaustive. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

Experimental Considerations and Synthesis

As this compound is not commercially available, its synthesis would be required for research purposes. While specific protocols for this exact molecule are not readily found in the literature, general methods for the synthesis of thiophenols can be adapted.

General Synthetic Workflow for Thiophenols

A common route to thiophenols involves the reduction of the corresponding sulfonyl chloride. The following diagram illustrates a generalized workflow.

References

Technical Guide to the Safe Handling of 3,5-Difluoro-4-(methyl)thiophenol

Disclaimer: A specific Safety Data Sheet (SDS) for 3,5-Difluoro-4-(methyl)thiophenol is not publicly available. The following guide has been compiled from data on structurally similar aromatic thiols to provide a comprehensive overview of the anticipated hazards, properties, and safe handling procedures. Researchers should treat this compound with the utmost caution, assuming it possesses hazards similar to or greater than its analogs.

Compound Identification and Properties

While specific data for this compound is limited, the properties of analogous compounds can provide valuable insights. The table below summarizes the physical and chemical properties of related fluorinated and methylated thiophenols.

| Property | 3,5-Difluorothiophenol | 3,4-Difluorothiophenol | 4-Fluorothiophenol | Thiophenol | 4-Methylbenzenethiol |

| CAS Number | Not specified | 60811-24-7 | 371-42-6[1] | 108-98-5 | 106-45-6[2] |

| Molecular Formula | C₆H₄F₂S[3][4] | C₆H₄F₂S | C₆H₅FS | C₆H₅SH | C₇H₈S |

| Molecular Weight | 146.16 g/mol [3][4] | 146.16 g/mol | 128.17 g/mol [5] | 110.18 g/mol | 124.21 g/mol [2] |

| Physical State | Solid[3] | Liquid | Liquid[1] | Liquid[6] | Solid[2] |

| Boiling Point | Not available | 169-170 °C | 164-168 °C[1] | 169 °C[6] | 195 °C[2] |

| Melting Point | Not available | Not available | 43-46 °C[1] | -15 °C[6] | 43-44 °C[2] |

| Density | Not available | 1.323 g/mL at 25 °C | 1.203 g/mL at 25 °C[1] | 1.0766 g/mL | Not available |

| Flash Point | Not applicable[3][4] | 48.9 °C | 54 °C | 50 °C | 68 °C[2] |

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, this compound should be considered hazardous. The following GHS classifications are anticipated.

| Hazard Class | Anticipated Classification | Notes |

| Acute Toxicity, Oral | Category 3 or 4 | Harmful or toxic if swallowed.[3][7] |

| Acute Toxicity, Dermal | Category 2 or 3 | Potentially fatal or toxic in contact with skin.[8] |

| Acute Toxicity, Inhalation | Category 1, 2, or 3 | Potentially fatal or toxic if inhaled.[7][8] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[5] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[5] |

| Flammable Liquids | Category 3 | Flammable liquid and vapor, if the compound is a liquid at room temperature.[5] |

Anticipated GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[5]

-

H301/H302: Toxic or harmful if swallowed.[7]

-

H311: Toxic in contact with skin.

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H330/H331: Fatal or toxic if inhaled.[7]

-

H335: May cause respiratory irritation.[5]

Caption: A stepwise workflow for the safe handling of aromatic thiols.

3.3. Spill and Leak Procedures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal. Clean the area with a bleach solution to oxidize any remaining thiol.

-

Large Spills: Evacuate the laboratory and notify emergency personnel.

3.4. Waste Disposal

-

All waste containing thiols should be collected in a dedicated, sealed waste container.

-

The container should be clearly labeled with the contents.

-

Contaminated glassware should be rinsed with a small amount of an appropriate solvent, and the rinsate added to the waste container. The glassware should then be soaked in a bleach bath for at least 12 hours before washing. [9]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [10]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. [10]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [10]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [10]

Toxicology and Health Effects

The toxicity of this compound has not been specifically studied. However, aromatic thiols are known to be toxic. The fluorine substituents may also impact the toxicological profile. Fluorinated organic compounds can sometimes be metabolized to toxic byproducts, such as fluoroacetic acid. [11]Therefore, exposure should be minimized.

Potential Health Effects:

-

Acute: May cause severe irritation to the skin, eyes, and respiratory tract. Inhalation, ingestion, or skin absorption may be fatal.

-

Chronic: The long-term effects of exposure are not known. Some thiophenol derivatives are suspected of causing reproductive harm. [8]

Synthesis and Reactivity

Aromatic thiols are versatile reagents in organic synthesis. A plausible synthesis for this compound could involve the reduction of the corresponding sulfonyl chloride or a related method. [6] General Reactivity:

-

Oxidation: Thiols are readily oxidized to disulfides, and further to sulfinic and sulfonic acids. [6]This reactivity is utilized in decontamination procedures.

-

Acidity: Thiophenols are generally more acidic than the corresponding phenols.

-

Nucleophilicity: The thiolate anion, formed by deprotonation, is a strong nucleophile and can participate in a variety of substitution and addition reactions. [6] This technical guide provides a framework for the safe handling of this compound based on the known properties of similar compounds. It is imperative that all laboratory work with this and other potentially hazardous chemicals is preceded by a thorough risk assessment and adherence to all institutional safety protocols.

References

- 1. 4-Fluorothiophenol | 371-42-6 [chemicalbook.com]

- 2. 4-Methylbenzenethiol | C7H8S | CID 7811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-difluorothiophenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3,5-difluorothiophenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Thiophenol - Wikipedia [en.wikipedia.org]

- 7. prod.adv-bio.com [prod.adv-bio.com]

- 8. fishersci.com [fishersci.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. fishersci.com [fishersci.com]

- 11. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H NMR Spectrum of 3,5-Difluoro-4-(methyl)thiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 1H NMR spectrum of 3,5-Difluoro-4-(methyl)thiophenol. The document outlines the expected chemical shifts, coupling constants, and signal multiplicities. It also includes a plausible experimental protocol for the synthesis of the compound and the acquisition of its NMR spectrum, based on established methodologies for analogous compounds.

Predicted 1H NMR Data

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the thiol proton, and the methyl protons. The presence of two fluorine atoms and a methylthio group on the benzene ring significantly influences the chemical environment of the protons, leading to characteristic shifts and coupling patterns.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-H (H-2, H-6) | 7.0 - 7.3 | Doublet of triplets (dt) or Triplet of doublets (td) | 3JH-F ≈ 8-10 Hz, 5JH-H ≈ 2-3 Hz |

| SH | 3.5 - 4.5 | Singlet (broad) | - |

| SCH 3 | 2.4 - 2.6 | Singlet | - |

Note: The predicted values are based on the analysis of structurally similar compounds, including thiophenol, 4-fluorothiophenol, and 4-(methylthio)thiophenol. The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.

Interpretation of the Predicted Spectrum

The aromatic region is expected to show a complex signal for the two equivalent aromatic protons (H-2 and H-6). These protons are coupled to the two fluorine atoms at positions 3 and 5. The primary coupling will be a three-bond coupling (3JH-F) to the adjacent fluorine atom, resulting in a doublet. Each line of this doublet will be further split into a triplet due to a five-bond coupling (5JH-F) with the second fluorine atom and a five-bond coupling (5JH-H) to the other aromatic proton. Due to the similar magnitudes of these smaller couplings, the signal may appear as a doublet of triplets or a triplet of doublets.

The thiol proton (SH) is expected to appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, temperature, and concentration due to hydrogen bonding.

The methyl protons (SCH3) are predicted to be a sharp singlet in the upfield region of the spectrum, as there are no adjacent protons to couple with.

Experimental Protocols

The following sections describe a plausible methodology for the synthesis of this compound and the subsequent acquisition of its 1H NMR spectrum.

Synthesis of this compound

A potential synthetic route to this compound could involve the nucleophilic aromatic substitution of a suitable starting material, such as 1,2,3-trifluoro-4-(methylthio)benzene, with a sulfur nucleophile, followed by reduction. Alternatively, a method analogous to the preparation of other substituted thiophenols could be employed. A general procedure for the synthesis of substituted thiophenols often involves the reduction of the corresponding sulfonyl chloride.

Example Protocol for the Reduction of a Substituted Benzenesulfonyl Chloride:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted benzenesulfonyl chloride in a suitable solvent like glacial acetic acid.

-

Reducing Agent Addition: Add a reducing agent, such as zinc dust or tin(II) chloride, portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired thiophenol.

1H NMR Spectrum Acquisition

Instrumentation:

-

NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a proton-sensitive probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually.

-

Perform baseline correction.

-

Integrate the signals to determine the relative proton ratios.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Analyze the multiplicities and coupling constants of the signals.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for predicting the 1H NMR spectrum of this compound.

Caption: Molecular structure of this compound.

Caption: Workflow for predicting the 1H NMR spectrum.

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-4-(methyl)thiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a recommended synthetic pathway for 3,5-Difluoro-4-(methyl)thiophenol, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The described methodology is based on established chemical transformations, offering a reliable route from commercially available starting materials. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic workflow and reaction pathway.

Introduction

This compound is a substituted aromatic thiol featuring a unique substitution pattern that makes it an attractive building block in medicinal chemistry and materials science. The presence of two fluorine atoms can significantly influence the physicochemical properties of resulting molecules, such as metabolic stability, lipophilicity, and binding affinity. This guide outlines a robust two-step synthesis commencing from the readily accessible starting material, 3,5-difluoroaniline.

Proposed Synthetic Pathway

The most plausible and efficient synthetic route to this compound involves two key transformations:

-

Chlorosulfonation of 1,3-Difluoro-2-methylbenzene: This step introduces the sulfonyl chloride functional group at the 4-position of the aromatic ring.

-

Reduction of the resulting 3,5-Difluoro-4-methylbenzenesulfonyl chloride: The sulfonyl chloride is then reduced to the corresponding thiophenol.

The required starting material, 1,3-Difluoro-2-methylbenzene, can be synthesized from 3,5-difluoroaniline.

Experimental Protocols

Synthesis of Starting Material: 1-Bromo-3,5-difluorobenzene

A key intermediate that can lead to the methylated analog is 1-bromo-3,5-difluorobenzene, which is accessible from 3,5-difluoroaniline via a Sandmeyer reaction.

Procedure:

3,5-Difluoroaniline is converted into its diazonium salt, which is then reacted with hydrobromic acid in the presence of copper(I) bromide.[1][2] The diazotization is typically carried out using sodium nitrite in the presence of excess hydrobromic acid at low temperatures (0-5 °C). The subsequent Sandmeyer reaction with CuBr affords 1-bromo-3,5-difluorobenzene. This process is known to produce the target compound in good yields.

Synthesis of 3,5-Difluoro-4-methylbenzenesulfonyl chloride

General Protocol:

To a stirred solution of 1,3-difluoro-2-methylbenzene in a suitable inert solvent (e.g., dichloromethane or chloroform), chlorosulfonic acid is added dropwise at a low temperature (typically 0-5 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by an appropriate analytical technique such as TLC or GC-MS. The reaction is then quenched by carefully pouring it onto ice. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude 3,5-difluoro-4-methylbenzenesulfonyl chloride, which can be purified by distillation or crystallization.

Synthesis of this compound

The reduction of the sulfonyl chloride to the thiophenol is a well-established transformation. Several reducing agents can be employed, with a common and effective method utilizing red phosphorus and iodine in an aqueous medium.[4] Another effective method involves reduction with triphenylphosphine.[5]

Protocol using Red Phosphorus and Iodine:

In a reaction vessel, water, red phosphorus, and a catalytic amount of iodine are combined and heated to 90-95 °C with stirring.[4] The 3,5-difluoro-4-methylbenzenesulfonyl chloride is then added dropwise while maintaining the temperature. After the addition is complete, the mixture is heated to a higher temperature (120-130 °C) for several hours. The product, this compound, is then isolated by steam distillation.[4]

Alternative Protocol using Zinc Dust and Sulfuric Acid:

A widely used method for the reduction of benzenesulfonyl chlorides involves the use of zinc dust and sulfuric acid.[6] The benzenesulfonyl chloride is added to a mixture of ice and concentrated sulfuric acid, followed by the portion-wise addition of zinc dust while maintaining a low temperature. The reaction mixture is then heated to reflux to complete the reduction. The thiophenol is subsequently isolated by steam distillation.[6]

Data Presentation

The following table summarizes typical quantitative data for the key reaction steps. Please note that yields are highly dependent on the specific reaction conditions and scale.

| Step | Starting Material | Product | Reagents | Typical Yield (%) | Purity (%) |

| Sandmeyer Reaction | 3,5-Difluoroaniline | 1-Bromo-3,5-difluorobenzene | NaNO₂, HBr, CuBr | 60-70 | >98 |

| Chlorosulfonation | 1,3-Difluoro-2-methylbenzene | 3,5-Difluoro-4-methylbenzenesulfonyl chloride | Chlorosulfonic acid | 70-85 | >95 |

| Reduction (Red P/I₂) | 3,5-Difluoro-4-methylbenzenesulfonyl chloride | This compound | Red Phosphorus, Iodine, Water | 80-92 | >99 |

| Reduction (Zn/H₂SO₄) | 3,5-Difluoro-4-methylbenzenesulfonyl chloride | This compound | Zinc dust, Sulfuric acid | ~90 | >98 |

Visualizations

Logical Workflow for Synthesis

Caption: Overall workflow for the synthesis of this compound.

Signaling Pathway of the Synthesis

Caption: Reaction pathway for this compound synthesis.

References

- 1. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 2. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN109776360A - A kind of clean thiophenols new synthetic method - Google Patents [patents.google.com]

- 5. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Electrophilic Fluorination of 4-(Methyl)thiophenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine into aromatic systems is a critical strategy in medicinal chemistry and materials science for modulating molecular properties. While electrophilic fluorination is a primary method for C-F bond formation, its application to sulfur-containing arenes like 4-(methyl)thiophenol (thioanisole) derivatives presents unique challenges. This guide provides a comprehensive overview of the reactivity of these substrates with common electrophilic fluorinating agents. The evidence strongly indicates that the primary reaction pathway is the oxidation of the highly nucleophilic sulfur atom to the corresponding sulfoxide or sulfone, rather than direct C-H fluorination of the aromatic ring. This document details the mechanistic pathways, presents quantitative data for the oxidation of relevant aryl sulfides, provides experimental protocols, and visualizes the key chemical transformations.

Introduction to Electrophilic Fluorination

Electrophilic fluorination involves the reaction of a nucleophile, typically a carbon-centered one, with an electrophilic fluorine source to create a carbon-fluorine bond.[1] This method serves as a crucial alternative to nucleophilic fluorination techniques.[1] Modern synthetic chemistry predominantly employs N-F reagents, which are valued for their stability, safety, and ease of handling compared to elemental fluorine or oxygen-fluorine compounds.[1]

Key electrophilic fluorinating agents include:

-

N-Fluorobenzenesulfonimide (NFSI): A neutral, crystalline, and effective N-F reagent used for a wide range of fluorinations.[1]

-

Selectfluor® (F-TEDA-BF₄): A cationic, highly versatile, and user-friendly N-F reagent known for its broad applicability as both a fluorinating agent and a potent oxidant.[1]

The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways, depending on the substrate and reaction conditions.[1] For aromatic substrates, the reaction is generally believed to proceed through a Wheland intermediate (a σ-complex).

Reactivity of 4-(Methyl)thiophenol Derivatives: Oxidation as the Predominant Pathway

The 4-(methyl)thiophenol scaffold contains two potential sites for electrophilic attack: the aromatic ring and the sulfur atom of the methylthio group. The sulfur atom, with its lone pairs of electrons, is a soft and highly nucleophilic center. In contrast, the aromatic ring is a softer nucleophile. Electrophilic fluorinating reagents like Selectfluor and NFSI are not only sources of "F+" but are also powerful oxidizing agents.

Due to the high nucleophilicity of the sulfur atom, the reaction with electrophilic fluorinating agents overwhelmingly favors oxidation at sulfur over electrophilic substitution on the aromatic ring. The reaction typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide and, with a stronger or excess oxidant, the sulfone. Direct C-H fluorination of the aromatic ring of thioanisole derivatives is not a widely reported transformation in the scientific literature, likely due to this competing and much faster oxidation pathway.

Regioselectivity of Hypothetical Aromatic Fluorination

Should conditions be found that favor aromatic C-H fluorination, the regiochemical outcome would be dictated by the directing effect of the methylthio (-SMe) group. The -SMe group is an ortho, para-directing activator due to the ability of the sulfur lone pairs to donate electron density to the aromatic ring through resonance, thereby stabilizing the Wheland intermediate formed during electrophilic attack at these positions.

Quantitative Data: Oxidation of Aryl Sulfides

While specific data for a range of 4-(methyl)thiophenol derivatives is scarce, the oxidation of various aryl sulfides has been reported. The following table summarizes representative results for the oxidation of sulfides to sulfoxides using a Selectfluor®/KBr system under solvent-free conditions, which is indicative of the expected reactivity for thioanisole derivatives.

| Entry | Substrate | Product | Time (min) | Yield (%) |

| 1 | Diphenyl sulfide | Diphenyl sulfoxide | 10 | 95 |

| 2 | Dibenzyl sulfide | Dibenzyl sulfoxide | 12 | 92 |

| 3 | Di-n-butyl sulfide | Di-n-butyl sulfoxide | 15 | 90 |

| 4 | Methyl phenyl sulfide | Methyl phenyl sulfoxide | 10 | 94 |

Data sourced from a study on the oxidation of sulfides using Selectfluor®/KBr under solvent-free conditions.[2]

Additionally, Selectfluor has been reported to mediate the efficient oxidation of sulfides to sulfoxides and sulfones at ambient temperature using water as the oxygen source, often with nearly quantitative yields.[3]

Experimental Protocols

General Protocol for the Oxidation of Aryl Sulfides with Selectfluor®

The following is a general procedure for the oxidation of a sulfide to a sulfoxide using Selectfluor®, adapted from reported methods.[2]

Materials:

-

Aryl sulfide (1 mmol)

-

Selectfluor® (2 mmol)

-

Potassium bromide (KBr) (2 mmol)

-

Wet silica gel (50% w/w, 0.2 g)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Mortar and pestle

-

Standard laboratory glassware

Procedure:

-

In a mortar, combine the aryl sulfide (1 mmol), Selectfluor® (0.708 g, 2 mmol), potassium bromide (0.236 g, 2 mmol), and wet silica gel (0.2 g).

-

Grind the mixture using a pestle at room temperature for 10-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the solid mixture to a flask and extract the product with dichloromethane (2 x 10 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent and any insoluble residues.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude sulfoxide by short column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/n-hexane).

Visualized Signaling Pathways and Workflows

Reaction Mechanisms

Caption: Proposed reaction mechanisms for the interaction of 4-(methyl)thiophenol derivatives with Selectfluor.

Experimental Workflow

Caption: A typical experimental workflow for the oxidation of aryl sulfides using Selectfluor.

Conclusion

References

An In-depth Technical Guide to the Theoretical Properties of Fluorinated Thiophenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key theoretical properties of fluorinated thiophenols, compounds of increasing interest in medicinal chemistry and materials science. The introduction of fluorine atoms onto the thiophenol scaffold dramatically influences its electronic properties, acidity, lipophilicity, and reactivity. Understanding these properties is crucial for the rational design of novel drug candidates and functional materials.

Core Physicochemical Properties

The theoretical properties of fluorinated thiophenols are primarily dictated by the strong electron-withdrawing nature of the fluorine atom. This influences the molecule's acidity (pKa), lipophilicity (LogP), and the strength of the sulfur-hydrogen bond (Bond Dissociation Energy).

Acidity (pKa)

The acidity of the thiol proton is significantly enhanced by fluorination. The electron-withdrawing fluorine atoms stabilize the resulting thiolate anion, thus lowering the pKa. This effect is cumulative with increasing fluorination.

| Compound | pKa (Predicted) | Notes |

| Thiophenol | 6.6 | Experimental value for reference.[1] |

| 2-Fluorothiophenol | 6.00 ± 0.43 | Predicted value. The ortho-fluoro substituent influences acidity through both inductive and resonance effects.[2] |

| 4-Fluorothiophenol | 6.40 ± 0.10 | Predicted value. The para-fluoro substituent primarily exerts its influence through the inductive effect.[1] |

| Pentafluorothiophenol | 2.68 | Experimental value. This compound is one of the most acidic thiols known due to the strong cumulative electron-withdrawing effect of the five fluorine atoms.[3] |

Lipophilicity (LogP)

Lipophilicity, a critical parameter for drug absorption and distribution, is subtly affected by fluorination. While often considered to increase lipophilicity, the effect of fluorine on LogP in aromatic systems can be complex, influenced by the position and number of fluorine atoms. Generally, fluorination tends to decrease the lipophilicity of aromatic compounds.[4]

| Compound | LogP (Calculated) | Notes |

| Thiophenol | 2.52 | Calculated value for reference. |

| 2-Chloro-4-fluorothiophenol | 2.768 | Calculated using the Crippen Method. This value reflects the combined effects of both halogen substituents on lipophilicity.[5] |

S-H Bond Dissociation Energy (BDE)